molecular formula C6H12FN B7934095 [2-(Fluoromethyl)cyclobutyl]methanamine

[2-(Fluoromethyl)cyclobutyl]methanamine

Cat. No.: B7934095
M. Wt: 117.16 g/mol
InChI Key: XSNOQHJFYRWETK-UHFFFAOYSA-N
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Description

[2-(Fluoromethyl)cyclobutyl]methanamine: is an organic compound with the molecular formula C6H12FN. It is a cyclobutyl derivative featuring a fluoromethyl group and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Fluoromethyl)cyclobutyl]methanamine typically involves the fluoromethylation of cyclobutylmethanamine. One common method is the reaction of cyclobutylmethanamine with a fluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

[2-(Fluoromethyl)cyclobutyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutylmethanone derivatives, while substitution reactions can produce a variety of substituted cyclobutylmethanamines .

Scientific Research Applications

Chemistry

In chemistry, [2-(Fluoromethyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(Fluoromethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methanamine group can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [2-(Chloromethyl)cyclobutyl]methanamine
  • [2-(Bromomethyl)cyclobutyl]methanamine
  • [2-(Iodomethyl)cyclobutyl]methanamine

Uniqueness

Compared to its halomethyl counterparts, [2-(Fluoromethyl)cyclobutyl]methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it distinct from other halomethyl derivatives .

Properties

IUPAC Name

[2-(fluoromethyl)cyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNOQHJFYRWETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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